molecular formula C7H12N2O B1657443 Cyclohexene-1-carbohydrazide CAS No. 56700-58-4

Cyclohexene-1-carbohydrazide

Cat. No.: B1657443
CAS No.: 56700-58-4
M. Wt: 140.18 g/mol
InChI Key: UPVZJVPBINAGRG-UHFFFAOYSA-N
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Description

Cyclohexene-1-carbohydrazide (C₇H₁₁N₃O) is a cyclohexene derivative featuring a carbohydrazide (-CONHNH₂) functional group at the 1-position. Carbohydrazides are typically synthesized via the reaction of carboxylic acid derivatives with hydrazine, suggesting that this compound may be derived from 1-cyclohexene-1-carboxylic acid (CAS 636-82-8, molecular weight 126.15 g/mol) through hydrazine substitution . This compound likely exhibits reactivity typical of carbohydrazides, including nucleophilic addition and condensation reactions, which are valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

56700-58-4

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohexene-1-carbohydrazide

InChI

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h4H,1-3,5,8H2,(H,9,10)

InChI Key

UPVZJVPBINAGRG-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)C(=O)NN

Canonical SMILES

C1CCC(=CC1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Cyclohexene-1-carbohydrazide, highlighting differences in functional groups, physicochemical properties, and applications:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound N/A C₇H₁₁N₃O 153.19 (calculated) Carbohydrazide (-CONHNH₂) Hypothesized use in heterocyclic synthesis; potential biological activity (antimicrobial, anticancer).
3-Cyclohexene-1-carboxaldehyde 100-50-5 C₇H₁₀O 110.15 Aldehyde (-CHO) Used in fragrance and polymer industries; volatile, requiring ventilation during handling .
Cyclohexanecarboxylic acid 98-89-5 C₇H₁₂O₂ 128.17 Carboxylic acid (-COOH) Precursor for esters and amides; low water hazard (WGK Class 1) .
1-Cyclohexene-1-carboxylic acid 636-82-8 C₇H₁₀O₂ 126.15 Carboxylic acid (-COOH) Intermediate in organic synthesis; stable under standard conditions .

Key Comparisons

Reactivity :

  • The aldehyde group in 3-cyclohexene-1-carboxaldehyde confers high electrophilicity, making it prone to oxidation and nucleophilic addition. In contrast, the carbohydrazide group in this compound is nucleophilic, enabling condensation reactions (e.g., formation of hydrazones) .
  • Carboxylic acids (e.g., cyclohexanecarboxylic acid) exhibit acidity (pKa ~4.5–5.0) and are often esterified or amidated, whereas carbohydrazides are more reactive toward electrophiles due to the -NHNH₂ moiety .

This compound, by analogy to hydrazine derivatives, may pose higher toxicity risks (e.g., hepatotoxicity), though specific data are unavailable.

Applications :

  • Aldehydes are utilized in perfumery and polymer crosslinking, whereas carboxylic acids serve as intermediates in drug synthesis (e.g., ibuprofen derivatives) .
  • Carbohydrazides are niche reagents in heterocyclic chemistry (e.g., triazole synthesis) and may exhibit bioactivity, though further studies are needed .

Research Findings and Data Gaps

Synthetic Routes: No direct synthesis data exist for this compound. However, analogous compounds like cyclohexanecarboxylic acid are synthesized via cyclohexene oxidation, suggesting possible pathways involving hydrazine substitution .

Thermodynamic Data :

  • 1-Cyclohexene-1-carboxylic acid has a boiling point of 220–225°C (estimated), while 3-cyclohexene-1-carboxaldehyde is more volatile (boiling point ~175°C) . This compound likely has higher thermal stability due to hydrogen bonding.

Toxicological Profiles: 3-Cyclohexene-1-carboxaldehyde is classified as non-hazardous to water (nwg) but requires respiratory protection . Carbohydrazides, however, may share toxicity profiles with hydrazine (e.g., carcinogenicity), warranting caution .

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